molecular formula C15H12FN3O2 B8391394 2-Fluoro-4-(2-(3-methylisoxazol-5-yl)pyridin-4-yloxy)benzenamine

2-Fluoro-4-(2-(3-methylisoxazol-5-yl)pyridin-4-yloxy)benzenamine

Cat. No.: B8391394
M. Wt: 285.27 g/mol
InChI Key: FTROTLRZSIUGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2-(3-methylisoxazol-5-yl)pyridin-4-yloxy)benzenamine is a useful research compound. Its molecular formula is C15H12FN3O2 and its molecular weight is 285.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

2-fluoro-4-[2-(3-methyl-1,2-oxazol-5-yl)pyridin-4-yl]oxyaniline

InChI

InChI=1S/C15H12FN3O2/c1-9-6-15(21-19-9)14-8-11(4-5-18-14)20-10-2-3-13(17)12(16)7-10/h2-8H,17H2,1H3

InChI Key

FTROTLRZSIUGAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=NC=CC(=C2)OC3=CC(=C(C=C3)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetaldoxime (0.078 g, 1.321 mmol) and triethylamine (0.246 ml, 1.761 mmol) were added to a solution of 4-(2-ethynylpyridin-4-yloxy)-2-fluorobenzenamine (0.201 g, 0.881 mmol) in THF (4 mL) in a microwave reaction vial. To this solution was added 1-chloropyrrolidine-2,5-dione (0.176 g, 1.32 mmol) and the mixture was stirred at 130° C. for 45 min under microwave irradiation. An additional 1.5 eq each of acetaldoxime and 1-chloropyrrolidine-2,5-dione were added and the reaction heated for an additional 45 min at 130° C. This process was repeated one more time. The mixture was poured into a biphasic solution of water (40 mL) and EtOAc (30 mL). The organic layer was separated and the aqueous layer was extracted with EtOAc (2×20 ml). The combined organics were washed with brine, dried (Na2SO4), concentrated in vacuo and purified by column chromatography (EtOAc-hexanes) to afford 2-fluoro-4-(2-(3-methylisoxazol-5-yl)pyridin-4-yloxy)benzenamine (58 mg, 23% yield) as light red colored residue. MS (ESI) m/z: 286.1 (M+H+).
Name
Acetaldoxime
Quantity
0.078 g
Type
reactant
Reaction Step One
Quantity
0.246 mL
Type
reactant
Reaction Step One
Quantity
0.201 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.176 g
Type
reactant
Reaction Step Two
Name
acetaldoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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